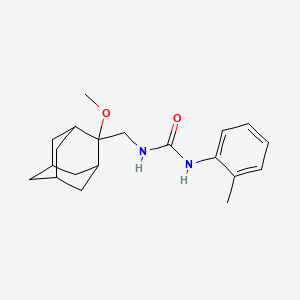

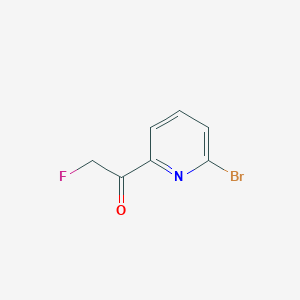

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidines and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In

Wissenschaftliche Forschungsanwendungen

Electrochemical Methylation

(Norcott et al., 2019) discussed the use of 1-methoxy-2,2,6,6-tetramethylpiperidine (TEMPO-Me), a stable compound at ambient temperature, in electrochemical methylation. They demonstrated that electrochemical oxidation of TEMPO-Me produces a potent electrophilic methylating agent, effective in methylation via an SN2 mechanism.

Palladium-Catalyzed Aminocarbonylation

(Takács et al., 2014) explored the use of alkoxycarbonylpiperidines, such as 2-(methoxycarbonyl)piperidine, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This method efficiently produced carboxamides and ketocarboxamides from iodoalkenes and iodoarenes, respectively.

Dopamine D4 Receptor Antagonists

(Schlachter et al., 1997) identified substituted 4-aminopiperidine compounds with high affinity and selectivity for human dopamine D4 receptors. These compounds, including 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine, could be useful in in vitro studies requiring selective tagging or blockade of dopamine D4 sites.

Ring Contraction in Organic Synthesis

(Tehrani et al., 2000) demonstrated the conversion of 3-methoxypiperidines to 2-(bromomethyl)pyrrolidines using boron(III) bromide. This reaction, involving a rare conversion of piperidines to pyrrolidines, proceeds via an intermediate bicyclic aziridinium ion.

Ab Initio Studies in Chemistry

(Saettel & Wiest, 2000) conducted ab initio calculations on substituted pentadienes and heteroanalogues, including (3Z)-3-methoxypenta-1,3-diene, providing insights into the effects of substituents in pericyclic reactions.

Antitumor Agents

(Atwell et al., 1986) synthesized a series of acridine-substituted analogues of amsacrine, including compounds with 3'-methylamino groups. These compounds showed higher levels of DNA binding, water solubility, and in vivo solid tumor activity compared to their amsacrine counterparts.

Fluorescent Chemosensors

(Roy et al., 2019) reported on a rhodamine-based compound as a dual chemosensor for Zn2+ and Al3+ ions. This compound exhibits metal- and ligand-centered dual emissions, showcasing its potential as a magnetoluminescent bifunctional molecular material.

Piperidine Derivatives in Organic Synthesis

(Shono et al., 1984) discussed the anodic oxidation of N-methoxycarbonylpiperidine derivatives, leading to the synthesis of pseudoconhydrine and N-methylpseudoconhydrine, Conium alkaloids.

Eigenschaften

IUPAC Name |

(3Z)-3-(methoxymethylidene)-1-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-5-3-4-8(6-9)7-10-2/h7H,3-6H2,1-2H3/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFKDJBAPJINIH-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=COC)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC/C(=C/OC)/C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

![2-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2983712.png)

![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)

![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2983725.png)

![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983729.png)